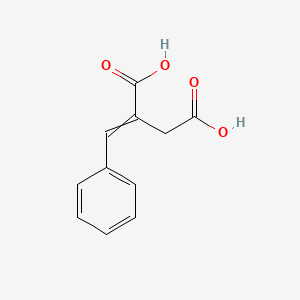

2-benzylidenesuccinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-benzylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYILORDWJFEQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963573 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46427-07-0 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Early Studies on Acyclic α,β Unsaturated Dicarboxylic Acids

The study of α,β-unsaturated dicarboxylic acids is rooted in the foundational developments of organic synthesis. Early methods for creating carbon-carbon double bonds, such as the Perkin reaction, laid the groundwork for the synthesis of this class of compounds. researchgate.net A particularly relevant and widely used method is the Stobbe condensation, a variation of the aldol (B89426) reaction that involves the condensation of a succinic ester with an aldehyde or ketone. researchgate.net This reaction has been a classical route for producing α,β-unsaturated hemiesters, which can then be converted to the corresponding dicarboxylic acids. researchgate.net

The synthesis of α,β-unsaturated carboxylic acids has been documented for over a century, with initial reports dating back to the late 19th century. mdpi.com However, the specific research trajectory for 2-benzylidenesuccinic acid gained momentum with its identification as a natural product. It was isolated from the plant Artemisia argyi, a discovery that spurred further investigation into its natural occurrence and potential applications. researchgate.net This finding bridged the gap between natural product chemistry and synthetic organic chemistry, highlighting the compound as a valuable target for both isolation and laboratory synthesis.

Structural Classifications and Isomeric Considerations of Benzylidene Succinic Acid Derivatives

The molecular architecture of 2-benzylidenesuccinic acid (Molecular Formula: C₁₁H₁₀O₄, Molecular Weight: 206.19 g/mol ) is defined by a butanedioic acid (succinic acid) backbone functionalized with a benzylidene group. This structure places it within the broader chemical class of phenylpropanoids and polyketides, specifically as a derivative of cinnamic acid. It is also known by alternative names such as (E)-phenylitaconic acid. semanticscholar.org

A key structural feature is the carbon-carbon double bond, which introduces the possibility of geometric isomerism. The compound can exist as two distinct stereoisomers: the (E) and (Z) isomers, which differ in the spatial arrangement of the substituents around the double bond. docbrown.info

(E)-2-Benzylidenesuccinic acid: In this isomer, the highest priority groups (the phenyl ring and the carboxymethyl group) are on opposite sides of the double bond (trans configuration). This is the thermodynamically more stable and predominant form found in both natural sources and synthetic preparations.

(Z)-2-Benzylidenesuccinic acid: In this isomer, the highest priority groups are on the same side of the double bond (cis configuration). bldpharm.com

The presence of two carboxylic acid groups provides a significant topological polar surface area (74.60 Ų), indicating hydrophilic character. semanticscholar.org This balance of a hydrophobic phenyl group and hydrophilic dicarboxylic acid moieties influences its interactions with biological targets.

| Isomer Comparison | (E)-2-Benzylidenesuccinic acid | (Z)-2-Benzylidenesuccinic acid |

| Synonym | (2E)-2-benzylidenebutanedioic acid, (E)-phenylitaconic acid | (2Z)-2-benzylidenebutanedioic acid |

| CAS Number | 5653-88-3 | 65756-81-2 |

| Configuration | trans | cis |

| Stability | More stable, predominant form | Less stable |

| Natural Occurrence | Identified in Artemisia argyi | Not specified as naturally predominant |

Academic Significance and Research Trajectories of 2 Benzylidenesuccinic Acid

The academic significance of 2-benzylidenesuccinic acid stems from its utility as a versatile building block in organic synthesis and the biological potential of its derivatives. semanticscholar.orgtargetmol.com It serves as a key starting material for the synthesis of more complex molecules, including lignans, lignanamides, and renin inhibitors. semanticscholar.orgtargetmol.com

The research trajectory has increasingly moved towards medicinal chemistry. Studies have shown that derivatives of this compound exhibit promising biological activities. For instance, certain synthesized derivatives have demonstrated significant hypoglycemic activity in animal models, suggesting their potential as leads for new prandial glucose regulators. nih.gov A study involving the synthesis of eighteen different derivatives found that seventeen showed varying levels of hypoglycemic effects in mice, with nine compounds exhibiting particularly high activity. nih.gov

Furthermore, in-silico computational studies have become a crucial part of the research landscape for this compound. These studies predict the "drug-likeness" of molecules based on properties like molecular weight, lipophilicity, and hydrogen bonding capacity, as described by Lipinski's rule of five. semanticscholar.orgresearchgate.net Research has shown that various substituted benzylidenesuccinic acids adhere to these rules, marking them as promising candidates for pharmaceutical development. semanticscholar.org These computational models predict that the derivatives could function as nuclear receptor ligands, enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and ion channel modulators, which are all important targets in the development of anti-inflammatory drugs. semanticscholar.orgresearchgate.net

Overview of Key Research Domains

Classical Condensation Reactions for this compound Synthesis

Traditional methods for constructing the this compound scaffold predominantly rely on condensation reactions that form a new carbon-carbon double bond. The Stobbe and Knoevenagel condensations are cornerstone examples of these classical approaches.

Stobbe Condensation: Mechanistic Pathways and Modern Adaptations

The Stobbe condensation is a powerful method for the synthesis of alkylidenesuccinic acids. wikipedia.orgorganicreactions.org The reaction involves the condensation of a carbonyl compound, in this case, benzaldehyde (B42025), with a diester of succinic acid, such as diethyl succinate (B1194679), in the presence of a strong base like sodium ethoxide or potassium t-butoxide. unacademy.comresearchgate.net A key characteristic of the Stobbe condensation is that it requires a full equivalent of base and typically yields a monoester, which exists as the salt of the half-ester. wikipedia.orgorganicreactions.org

The mechanism is distinct from other aldol-type condensations. youtube.com It proceeds through the following key steps:

Enolate Formation: The base abstracts an alpha-proton from the diethyl succinate to form a resonance-stabilized enolate ion. youtube.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde, forming an alkoxide intermediate. youtube.com

Lactone Intermediate Formation: Instead of a simple protonation, the reaction proceeds via an intramolecular nucleophilic attack where the newly formed alkoxide attacks one of the ester carbonyl groups, leading to the formation of a γ-lactone intermediate (a γ-butyrolactone derivative). wikipedia.orgyoutube.com This step is a defining feature of the Stobbe condensation.

Ring Opening: The base then catalyzes the ring-opening of the lactone intermediate through an elimination reaction, which results in the formation of the thermodynamically stable α,β-unsaturated carboxylate salt and an alcohol. youtube.comyoutube.com Subsequent acidification yields the final this compound half-ester. researchgate.net

While the fundamental principles of the Stobbe condensation have been established for over a century, modern adaptations often focus on improving yields and simplifying reaction conditions. unacademy.com These can include the use of alternative bases like sodium hydride to drive the reaction forward or employing different succinic esters, such as di-t-butyl succinate, to influence product selectivity. researchgate.net

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation provides another classical route to this compound and its derivatives. wikipedia.org This reaction is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, this typically involves the reaction of benzaldehyde with a compound containing a methylene group activated by two electron-withdrawing groups, such as malonic acid or its esters, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.orgrsc.org

When malonic acid is used in pyridine, the reaction is often referred to as the Doebner modification. wikipedia.org The process generally involves:

Formation of a carbanion from the active methylene compound.

Nucleophilic addition of the carbanion to the benzaldehyde carbonyl.

Dehydration to form the α,β-unsaturated product. sigmaaldrich.com

If malonic acid is the active methylene component, the initial product often undergoes decarboxylation to yield cinnamic acid. wikipedia.orgrsc.org To synthesize this compound itself via this route, succinic acid or succinic anhydride (B1165640) can be used as the active methylene component, though they are less reactive than malonic acid. The reaction typically requires a basic catalyst to facilitate the initial deprotonation.

Optimization of Reaction Parameters in Traditional Synthetic Routes

The efficiency and yield of classical condensation reactions are highly dependent on several key parameters. Optimization of these factors is crucial for developing reproducible and scalable synthetic protocols. rsc.org

Key parameters for optimization include:

Catalyst/Base: The choice and concentration of the base are critical. In Stobbe condensations, strong bases like potassium t-butoxide often give better yields with ketones compared to sodium ethoxide. researchgate.net For Knoevenagel reactions, weakly basic amines like piperidine or triethylamine (B128534) are common, and their amount can influence reaction rates and prevent side reactions. rsc.org

Solvent: The solvent can affect the solubility of reactants and intermediates. Pyridine is often used in Knoevenagel condensations as both a solvent and a catalyst, though concerns over its toxicity have led to the investigation of alternatives like toluene (B28343) in combination with phase-transfer catalysts. rsc.org Some modern approaches explore solvent-free conditions to improve the green chemistry profile of the synthesis. rsc.orgresearchgate.net

Temperature: Reaction temperature controls the rate of reaction. While some condensations can be performed at room temperature, others require heating to proceed at a reasonable rate. unacademy.comresearchgate.net

Reactant Stoichiometry: The molar ratio of the aldehyde, the active methylene compound, and the catalyst can significantly impact the product yield and purity by minimizing side reactions such as the self-condensation of the aldehyde. researchgate.net

Table 1: Optimization Parameters for Classical Condensation Reactions

| Parameter | Stobbe Condensation | Knoevenagel Condensation | Influence on Reaction |

|---|---|---|---|

| Base/Catalyst | Strong bases (e.g., NaH, KOBut, NaOEt) researchgate.net | Weak bases (e.g., piperidine, pyridine, TEA) rsc.org | Affects enolate formation, reaction rate, and potential side reactions. |

| Solvent | Aprotic solvents (e.g., benzene (B151609), toluene) | Polar solvents (e.g., ethanol, pyridine) or solvent-free wikipedia.orgresearchgate.net | Influences solubility of reactants and stability of intermediates. |

| Temperature | Often requires heating youtube.com | Varies from room temperature to reflux unacademy.comresearchgate.net | Controls reaction kinetics; higher temperatures can lead to side products. |

| Reactants | Benzaldehyde + Succinic ester wikipedia.org | Benzaldehyde + Active methylene compound (e.g., malonic acid, succinic anhydride) wikipedia.org | The nature of the active methylene compound determines the final product structure. |

Advanced Catalytic Synthesis of this compound and Its Derivatives

More recently, transition-metal-catalyzed reactions have emerged as powerful alternatives to classical methods, offering novel pathways with high selectivity and functional group tolerance.

Rhodium(III)-Catalyzed C-H Alkenylation Strategies

A significant advancement in the synthesis of benzylidenesuccinates is the use of Rhodium(III)-catalyzed C-H bond activation and alkenylation. nii.ac.jpresearchgate.net This method allows for the direct dehydrogenative coupling of aromatic compounds with alkenes. Specifically, aromatic amides and carboxylic acids can be coupled with dimethyl itaconate to produce benzylidenesuccinates in high yields. nii.ac.jp

The reaction is typically catalyzed by a rhodium complex such as [Cp*RhCl2]2 in the presence of a silver salt co-catalyst (e.g., AgSbF6) and an oxidant. nii.ac.jp The mechanistic cycle is believed to involve:

Coordination of a directing group (e.g., amide or carboxyl) on the aromatic substrate to the Rh(III) center.

Regioselective cleavage of an ortho C-H bond to form a five-membered rhodacycle intermediate.

Insertion of the C=C double bond of the itaconate ester into the rhodium-carbon bond of the rhodacycle.

β-Hydride elimination to release the benzylidenesuccinate product.

Reoxidation of the resulting Rh(I) species back to the active Rh(III) catalyst by the oxidant to complete the catalytic cycle.

This strategy is highly effective, providing the (E)-isomer of the benzylidenesuccinate product with high regioselectivity and yields often exceeding 85%. The reaction conditions are generally mild, proceeding at temperatures around 40 °C. nii.ac.jp

Table 2: Rhodium(III)-Catalyzed Synthesis of Benzylidenesuccinates

| Component | Description | Example | Reference |

|---|---|---|---|

| Catalyst System | Rh(III) complex with a silver salt co-catalyst | [Cp*RhCl2]2 / AgSbF6 | nii.ac.jp |

| Substrates | Aromatic amides or carboxylic acids + Dimethyl itaconate | N,N-Dimethylbenzamide + Dimethyl itaconate | nii.ac.jp |

| Oxidant | Silver carbonate (Ag2CO3) | Ag2CO3 | |

| Solvent/Temp | Butanol at 40 °C | n-Butanol, 40 °C | nii.ac.jp |

| Outcome | High yield (up to 85%+) of (E)-benzylidenesuccinate | (E)-isomer formed selectively |

Asymmetric Catalytic Approaches for Enantioselective Synthesis

The development of enantioselective methods is crucial for applications where specific stereoisomers are required. Asymmetric synthesis of derivatives of this compound often focuses on creating chiral centers through reactions at the double bond or by synthesizing chiral building blocks.

One major approach is the asymmetric hydrogenation of the C=C double bond of this compound or its amides. researchgate.net This reaction, often catalyzed by ruthenium or rhodium complexes bearing chiral phosphine (B1218219) ligands (e.g., BINAP), can produce optically active (R)- or (S)-benzylsuccinic acid derivatives with high enantiomeric excess. researchgate.netgoogle.com These chiral succinic acids are valuable intermediates in the synthesis of pharmaceuticals.

Another strategy involves the catalytic asymmetric conjugate addition to α,β-unsaturated carbonyl compounds. For instance, copper-catalyzed hydroamination reactions have been developed for the enantioselective synthesis of β-amino acid derivatives from cinnamic acid precursors. nih.gov While not a direct synthesis of this compound, these methods highlight the potential of asymmetric catalysis to generate chiral derivatives from related starting materials. nih.gov The use of a chiral ligand controls the stereochemical outcome of the nucleophilic addition across the double bond, leading to products with high enantiopurity. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral Brønsted acids or chiral amines can catalyze the enantioselective addition of nucleophiles to imines or enolizable aldehydes, providing routes to chiral β-amino acids and other functionalized molecules. nih.govmdpi.com These strategies could potentially be adapted for the enantioselective synthesis of functionalized this compound derivatives.

Emerging Catalytic Systems and Green Chemistry Principles in Synthesis

The synthesis of this compound and its derivatives is increasingly benefiting from emerging catalytic systems and the application of green chemistry principles, aiming to enhance efficiency, reduce waste, and utilize more environmentally benign processes. sigmaaldrich.comresearchgate.net

Emerging Catalytic Systems:

Rhodium(III) complexes, such as [Cp*RhCl2]2, have emerged as effective catalysts for the synthesis of benzylidenesuccinates. researchgate.net These catalysts, often used in conjunction with silver salts like AgSbF6 and oxidants such as Ag2CO3, facilitate the dehydrogenative coupling of aromatic amides or carboxylic acids with dimethyl itaconate. researchgate.net The reaction proceeds via an ortho C-H bond cleavage directed by the amide or carboxyl group, followed by the insertion of the itaconate's double bond. researchgate.net This method offers high regioselectivity for the (E)-isomer and tolerates a variety of substituents on the aromatic ring.

Palladium-based catalysts also play a significant role. nih.gov For instance, a system generated in situ from Pd(TFA)2 (trifluoroacetate) and a specific diimine ligand has been used for the bis-alkoxycarbonylation of alkenes to produce succinate derivatives. researchgate.net Advances in palladium catalysis focus on the generation of highly active monoligated Pd(0) species from stable precatalysts, which are crucial for efficient cross-coupling reactions. nih.gov

Furthermore, asymmetric hydrogenation of this compound and its substituted analogs can be achieved with high enantioselectivity using ruthenium-BINAP complexes as catalysts. researchgate.netrsc.orgrsc.org This approach is vital for producing specific stereoisomers, which is often a requirement for biologically active molecules.

Green Chemistry Principles in Synthesis:

The principles of green chemistry are being actively applied to the synthesis of this compound to create more sustainable processes. sigmaaldrich.comresearchgate.netacs.orgwjpmr.com Key aspects include:

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org Catalytic processes, by their nature, are often more atom-economical than stoichiometric reactions. acs.org

Use of Safer Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives. Microwave-assisted Stobbe condensation for the synthesis of (E)-2-benzylidenesuccinic acids has been explored using eco-friendly solvents, significantly reducing reaction times compared to traditional methods that often use toxic solvents like benzene or toluene. researchgate.net

Energy Efficiency: Microwave-assisted synthesis not only reduces the need for hazardous solvents but also improves energy efficiency by shortening reaction times from hours to minutes. researchgate.net

Reduction of Derivatives: Green chemistry encourages minimizing the use of protecting groups and other temporary modifications to simplify synthetic routes and reduce waste. acs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org

Catalysis: The shift from stoichiometric reagents to catalytic ones is a cornerstone of green chemistry. acs.org Catalytic approaches, like the rhodium- and palladium-catalyzed methods mentioned above, reduce the amount of waste generated. acs.org

An example of a greener approach is the microwave-assisted Stobbe condensation of aryl aldehydes and diethyl succinate in the presence of sodium ethoxide, which provides a more sustainable route to (E)-2-benzylidenesuccinic acids. researchgate.net

Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives through various chemical transformations. These derivatization strategies are crucial for exploring the structure-activity relationships of these compounds for potential applications in pharmaceuticals and materials science. researchgate.netijpsdronline.com

Synthesis of Substituted 2-Benzylidenesuccinic Acids

The synthesis of substituted 2-benzylidenesuccinic acids allows for the systematic modification of the molecule's properties. These compounds, also known as substituted phenylitaconic acids, are valuable intermediates in the synthesis of lignans, lignanamides, and renin inhibitors. researchgate.netijpsdronline.com

A prominent method for introducing substituents is through the rhodium(III)-catalyzed C-H alkenylation of substituted aromatic amides and carboxylic acids with itaconates. researchgate.net This reaction demonstrates good tolerance for various functional groups on the aromatic ring, including methyl, methoxy, chloro, and bromo groups, leading to the formation of the corresponding substituted (E)-benzylidenesuccinates in high yields.

Asymmetric hydrogenation of substituted benzylidenesuccinic acids using ruthenium-BINAP catalysts provides access to enantiomerically enriched (R)- or (S)-2-(substituted benzyl)succinic acids. rsc.orgrsc.org This is a key step in the synthesis of chiral molecules. rsc.orgrsc.org

Computational studies have shown that various substituted benzylidenesuccinic acids, such as 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid, possess favorable drug-like properties according to Lipinski's rule of five. researchgate.netijpsdronline.com

Table 1: Examples of Synthesized Substituted this compound Derivatives

| Substituent on Benzylidene Group | Synthetic Method | Catalyst/Reagent | Reference |

| Various (methyl, methoxy, chloro, bromo) | Rhodium-catalyzed C-H Alkenylation | [Cp*RhCl2]2 / AgSbF6 / Ag2CO3 | |

| Hydrogen (unsubstituted) | Asymmetric Hydrogenation | Ru2Cl4[(R)- or (S)-binap)]2(NEt3) | rsc.org |

| 3,5-di-tert-butyl-4-hydroxy | In-silico study; synthesis not detailed | N/A | researchgate.netijpsdronline.com |

Esterification and Amidation Reactions

The carboxylic acid groups of this compound are readily converted into esters and amides, further expanding the library of accessible derivatives.

Esterification:

Esterification can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. libretexts.org Another method involves the reaction of the carboxylate anion with an alkyl halide. libretexts.org More advanced catalytic systems, including boron-derived catalysts, have been developed for direct esterification under milder conditions. mdpi.com Deoxyfluorinating reagents like 2-pyridinesulfonyl fluoride (B91410) can facilitate one-pot esterification by generating an acyl fluoride intermediate in situ. rsc.org

Amidation:

Direct amidation of carboxylic acids is challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.org To overcome this, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid. libretexts.org Alternatively, the ester derivatives of this compound can undergo aminolysis, reacting with ammonia (B1221849) or primary/secondary amines to form the corresponding amides. chemistrysteps.com This reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com Base-promoted direct amidation of esters has also been explored as a practical method for amide bond formation. researchgate.net Acidic or basic hydrolysis of amides can revert them to the carboxylic acid. libretexts.org

Formation of Cyclic Anhydrides and Imides

The 1,4-dicarboxylic acid structure of this compound and its hydrogenated counterpart, benzylsuccinic acid, allows for the formation of five-membered cyclic anhydrides and imides.

Cyclic Anhydrides:

Cyclic anhydrides can be formed from dicarboxylic acids through dehydration, often by heating. libretexts.org For instance, benzylsuccinic acid can be cyclized to form benzylsuccinic anhydride.

Cyclic Imides:

Cyclic imides are synthesized from cyclic anhydrides. nih.gov The reaction typically involves two steps: first, the cyclic anhydride reacts with a primary amine to form an amic acid intermediate. nih.govbeilstein-journals.org This intermediate then undergoes dehydrative cyclization, often promoted by reagents like acetic anhydride and sodium acetate, to yield the cyclic imide. nih.gov A one-pot method using ammonium (B1175870) persulfate (APS) and dimethyl sulfoxide (B87167) (DMSO) as a dehydrating agent has also been developed for the synthesis of cyclic imides from primary amines and cyclic anhydrides. beilstein-journals.org For example, benzylamine (B48309) can react with succinic anhydride to form N-benzylsuccinimide. beilstein-journals.org These reactions provide access to a class of compounds with known biological activities. nih.gov

Biological Activity and Mechanistic Insights Excluding Clinical Data

Interactions with Molecular Targets and Biochemical Pathways

Computational studies have been employed to predict the biological activity of 2-benzylidenesuccinic acid and its derivatives. An in silico analysis of several 2-(substituted benzylidene)succinic acids indicated their potential as bioactive molecules, showing likely interactions with various molecular targets. semanticscholar.org The bioactivity data from this computational study suggested that these compounds are potentially active as enzyme inhibitors, nuclear receptor ligands, G-protein coupled receptor (GPCR) ligands, and ion channel modulators. semanticscholar.org

In silico models predict that 2-(substituted benzylidene)succinic acids possess enzyme-inhibiting properties. semanticscholar.org While specific mechanistic studies on this compound itself are limited, research on closely related succinic acid derivatives provides insight into potential mechanisms.

One of the most well-documented targets for a related compound, 2-benzylsuccinic acid, is carboxypeptidase A (CPA), a zinc-containing proteolytic enzyme. nih.govresearchgate.netskku.edubioscience.co.uk 2-benzylsuccinic acid acts as a potent competitive inhibitor, binding to the active site of CPA and preventing the inactivation of the enzyme by other molecules. nih.govresearchgate.netskku.edu The inhibitory activity of a similar compound, 2-benzyl-2-methylsuccinic acid, has also been evaluated against CPA, with its (R)-enantiomer showing significant inhibitory potency. nih.gov

Additionally, succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, is a known target for succinate analogs. wikipedia.orgnih.gov Compounds like malonate, which are structurally similar to succinate, act as competitive inhibitors by binding to the enzyme's active site without undergoing a reaction, thus blocking the conversion of succinate to fumarate. libretexts.orgslideshare.net This mode of action highlights a potential mechanism for succinic acid derivatives like this compound.

Table 1: Predicted and Observed Enzyme Inhibition by Succinic Acid Derivatives

| Compound | Target Enzyme | Inhibition Type/Mechanism | Study Type | Reference |

|---|---|---|---|---|

| 2-(Substituted benzylidene)succinic acids | General Enzymes | Enzyme Inhibitor | In silico prediction | semanticscholar.org |

| 2-Benzylsuccinic acid | Carboxypeptidase A (CPA) | Competitive | Experimental | nih.govresearchgate.netskku.edubioscience.co.uk |

| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A (CPA) | Competitive (Ki = 0.15 µM) | Experimental | nih.gov |

| Malonate (Succinate Analog) | Succinate Dehydrogenase (SDH) | Competitive | Experimental | libretexts.orgslideshare.net |

Computational screening has identified 2-(substituted benzylidene)succinic acids as potential ligands for nuclear receptors. semanticscholar.org This prediction suggests that these compounds may have the ability to bind to these receptors and modulate their activity, which in turn regulates gene expression. The in silico bioactivity scores pointed towards a favorable interaction with hydrogen bonding groups commonly found in intractable receptors. semanticscholar.org Specifically, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid was highlighted for its predicted bioactivity as a nuclear receptor ligand. semanticscholar.org

Derivatives of this compound have been predicted through computational analysis to function as G-protein coupled receptor (GPCR) ligands. semanticscholar.org GPCRs are a large family of cell surface receptors that mediate cellular responses to a wide variety of external signals. nih.govnih.govmdpi.com The predicted activity of benzylidenesuccinic acids suggests they may act as allosteric modulators, binding to a site distinct from the endogenous ligand to regulate receptor function. nih.gov

Given that this compound is a derivative of succinic acid, its potential interaction with the succinate receptor 1 (SUCNR1), a known GPCR, is of particular interest. nih.govnih.gov Succinate is the endogenous ligand for SUCNR1, and its binding activates G-protein signaling pathways. nih.govnih.gov The binding of succinate occurs within a highly electrostatically positive pocket of the receptor, involving interactions with key amino acid residues. nih.gov It is plausible that derivatives like this compound could modulate this receptor's activity.

Table 2: Predicted GPCR Ligand Activity

| Compound Class | Predicted Activity | Potential Target | Study Type | Reference |

|---|---|---|---|---|

| 2-(Substituted benzylidene)succinic acids | GPCR Ligand | General GPCRs, potentially SUCNR1 | In silico prediction | semanticscholar.org |

The same in silico study that predicted other biological activities also suggested that 2-(substituted benzylidene)succinic acids could act as ion channel modulators. semanticscholar.org Ion channels are pore-forming proteins essential for regulating the flow of ions across cellular membranes. escholarship.org Modulators can alter the opening or closing of these channels, thereby affecting cellular excitability and signaling. nih.gov For instance, acid-sensing ion channels (ASICs) are neuronal channels activated by changes in extracellular pH and can be modulated by various small molecules. orserlab.comnih.gov The computational findings suggest a potential role for benzylidenesuccinic acid derivatives in this class of molecular interactions. semanticscholar.org

The predicted bioactivity of this compound derivatives extends to protease inhibition. semanticscholar.org Proteases are enzymes that catalyze the breakdown of proteins. nih.gov The computational analysis specifically identified 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid as having a potential profile as a protease inhibitor. semanticscholar.org This aligns with the experimentally confirmed inhibitory activity of the related compound, 2-benzylsuccinic acid, against the metalloprotease carboxypeptidase A. nih.govresearchgate.netskku.edubioscience.co.uk Protease inhibitors can act through various mechanisms, including competitive and non-competitive binding to the enzyme's active site. libretexts.orgnih.gov

Cellular and Sub-cellular Mechanistic Studies (In vitro, non-human)

While in vitro studies focusing specifically on this compound are not widely available, research into the succinate receptor 1 (SUCNR1) provides a model for the potential cellular and sub-cellular mechanisms of related succinate compounds. SUCNR1 signaling is intricately linked with cellular metabolism and the subcellular location of the receptor. nih.gov

Studies using various biosensors and metabolic analyses have shown that SUCNR1 signaling is mutually dependent on its localization and the cell's metabolic state. nih.gov For example, the type of energy substrate available to a cell (e.g., glucose vs. glutamine) can alter endogenous succinate production. nih.gov This, in turn, affects SUCNR1 signaling. In a state of high oxidative phosphorylation driven by glutamine consumption, increased extracellular succinate concentrations were observed, leading to a higher rate of SUCNR1 internalization from the plasma membrane. nih.gov This internalization was associated with reduced Gq protein recruitment and lower intracellular calcium signals, indicating that the metabolic context determines the spatial and functional outcomes of receptor activation. nih.gov These findings suggest that a compound like this compound, if it interacts with SUCNR1, could have its cellular effects modulated by the metabolic state of the target cells.

Applications of 2 Benzylidenesuccinic Acid in Materials Science and Polymer Chemistry

While extensive research has focused on succinic acid as a bio-based building block for polymers, its derivative, 2-benzylidenesuccinic acid, presents unique opportunities for creating advanced materials with tailored properties. The presence of the benzylidene group, a bulky and rigid aromatic moiety, introduces significant structural modifications that can be leveraged in polymer synthesis. This section explores the potential roles and impacts of this compound in the realm of polymer science.

Catalytic Roles and Coordination Chemistry

2-Benzylidenesuccinic Acid as a Ligand in Metal Complexes

As a dicarboxylic acid, this compound can act as a versatile ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. The specific coordination mode depends on several factors, such as the nature of the metal ion, the reaction conditions (e.g., pH, temperature, and solvent), and the presence of other coordinating ligands.

While crystal structures of metal complexes specifically containing this compound are not widely reported in the literature, the coordination behavior of similar dicarboxylic acid ligands provides valuable insights. For instance, studies on transition metal coordination polymers with long, semirigid dicarboxylic acid ligands demonstrate the formation of diverse architectures, from 1D chains to 3D frameworks. The flexibility of the succinate (B1194679) backbone in this compound, combined with the rigidity of the benzylidene group, could lead to the formation of unique network topologies.

The coordination of the carboxylate groups to a metal center is typically confirmed by infrared (IR) spectroscopy. The characteristic C=O stretching frequency of the free carboxylic acid is shifted upon coordination to the metal ion. Theoretical studies on related benzylidene-dicarboxylic acid complexes have been used to predict their structures and electronic properties, often suggesting distorted octahedral or other geometries depending on the metal center and co-ligands.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description |

|---|---|

| Monodentate | One carboxylate oxygen atom binds to a single metal center. |

| Bidentate Chelating | Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a chelate ring. |

| Bidentate Bridging | The two oxygen atoms of a single carboxylate group bind to two different metal centers, linking them together. |

| Tetradentate Bridging | Both carboxylate groups coordinate to different metal centers, acting as a linker in a coordination polymer. |

Catalytic Activity in Organic Transformations

Metal complexes containing dicarboxylic acid ligands can exhibit catalytic activity in a variety of organic transformations. The metal center often acts as the primary catalytic site, while the ligand framework can influence the catalyst's stability, solubility, and selectivity. While specific catalytic applications of this compound complexes are not extensively documented, the principles of catalysis by metal-dicarboxylate systems can be applied.

For example, metal-organic frameworks built from dicarboxylic acids have been investigated as heterogeneous catalysts. Their porous nature can allow for substrate access to the metal centers, and the framework can provide shape and size selectivity. Potential catalytic applications for such materials include Lewis acid catalysis, oxidation reactions, and C-C bond-forming reactions.

The functional groups within this compound itself suggest potential for catalytic activity. The carboxylic acid groups can participate in Brønsted acid catalysis. Furthermore, when complexed with a transition metal, the resulting complex could potentially catalyze reactions such as hydrogenation, oxidation, or various coupling reactions. The benzylidene moiety could also play a role in substrate recognition or in modifying the electronic properties of the metal center. Research on the catalytic activity of ternary complexes has shown that substitutions on the ligands can significantly affect the catalytic performance.

Table 2: Potential Catalytic Applications of Metal Complexes with Dicarboxylic Acid Ligands

| Reaction Type | Potential Role of the Catalyst |

|---|---|

| Lewis Acid Catalysis | The metal center can act as a Lewis acid to activate substrates. |

| Oxidation Reactions | The metal center can facilitate redox processes. |

| Hydrogenation | The metal center can activate hydrogen for the reduction of unsaturated bonds. |

| C-C Coupling Reactions | The metal-ligand framework can facilitate the formation of new carbon-carbon bonds. |

| Esterification | The acidic protons of the ligand or the Lewis acidic metal center can catalyze the reaction. |

Design Principles for Transition Metal Catalysis Involving this compound

The rational design of transition metal catalysts is crucial for achieving high activity and selectivity in organic synthesis. When considering this compound as a ligand, several design principles can be applied to develop effective catalysts.

Choice of Metal Center: The identity of the transition metal is paramount as it dictates the fundamental catalytic activity. Different metals (e.g., palladium, rhodium, copper, iron) are suited for different types of transformations. For instance, palladium is well-known for its efficacy in cross-coupling reactions, while rhodium is often used in hydrogenation and hydroformylation.

Ligand Modification: The structure of the this compound ligand can be systematically modified to tune the properties of the catalyst. Substituents can be introduced on the phenyl ring of the benzylidene group to alter the electronic properties (electron-donating or electron-withdrawing groups) or the steric hindrance around the metal center. These modifications can impact the catalyst's reactivity, selectivity, and stability.

Control of Coordination Environment: The coordination number and geometry of the metal center can be controlled by the stoichiometry of the ligand, the choice of co-ligands, and the reaction conditions. This, in turn, influences the accessibility of the catalytic site to the substrates.

Heterogenization: By incorporating this compound into a coordination polymer or MOF, a heterogeneous catalyst can be designed. This approach offers advantages in terms of catalyst separation and reusability. The porous structure of a MOF can also be engineered to control substrate selectivity.

Introduction of Chirality: For asymmetric catalysis, chiral versions of the this compound ligand could be synthesized. This could be achieved by introducing chiral substituents on the ligand backbone, which can induce enantioselectivity in the catalyzed reaction.

Table 3: Design Strategies for Catalysts Based on this compound

| Design Principle | Objective |

|---|---|

| Metal Ion Selection | Tailor the primary catalytic function for a specific organic transformation. |

| Ligand Functionalization | Fine-tune the electronic and steric properties of the catalyst to enhance activity and selectivity. |

| Supramolecular Assembly | Create robust, recyclable heterogeneous catalysts with potential for shape selectivity. |

| Asymmetric Design | Introduce chirality for the enantioselective synthesis of valuable molecules. |

Crystallographic and Supramolecular Studies

Crystal Structure Determination and Analysis

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the unit cell parameters of the crystal lattice. For 2-benzylidenesuccinic acid, a detailed structural analysis would reveal the molecule's conformation in the solid state, including the planarity of the carboxylic acid groups and the torsion angles associated with the benzylidene moiety. While specific crystallographic data for the title compound is not detailed in the available literature, analysis would typically involve crystallizing the compound and irradiating a single crystal with X-rays to generate a diffraction pattern, from which the electron density map and ultimately the full crystal structure can be resolved.

Intermolecular Interactions in Solid-State Structures

The crystal packing of this compound is dominated by strong hydrogen bonds formed between its carboxylic acid groups. Carboxylic acids typically form robust centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. This interaction is one of the most reliable and frequently observed patterns in crystal engineering.

Polymorphism and Cocrystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.orgresearchgate.net These different forms, or polymorphs, can arise from variations in molecular conformation or intermolecular packing arrangements and may exhibit different physicochemical properties. mdpi.comnih.gov The conformational flexibility in the benzylidene fragment of this compound suggests a potential for conformational polymorphism. nih.gov Different solvents and crystallization conditions could favor the formation of different polymorphs. rsc.org

Cocrystallization is a technique used to design new solid forms by combining a target molecule with a second, different molecule (a coformer) in a specific stoichiometric ratio within a crystal lattice. nih.govresearchgate.net The carboxylic acid groups in this compound are excellent hydrogen bond donors, making the molecule a prime candidate for forming cocrystals with coformers that possess complementary hydrogen bond acceptor sites, such as pyridines. nih.gov The formation of cocrystals requires not only favorable hydrogen bonding but also efficient close packing of the constituent molecules. rsc.org

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering aims to design and control the formation of solid-state structures with desired properties by understanding and utilizing intermolecular interactions. nih.govrsc.org

Supramolecular Synthons and Their Role in Crystal PackingSupramolecular synthons are robust and predictable intermolecular recognition motifs that can be used to assemble molecules into desired supramolecular structures.universityofgalway.ieFor this compound, the most anticipated and stable synthon is the carboxylic acid homodimer, which forms a cyclic R²₂(8) graph set motif. In cocrystals, acid-pyridine or acid-amide heterosynthons are commonly employed and are known to be highly reliable in directing crystal packing.researchgate.netThe competition and hierarchy between different possible synthons guide the final crystal structure.

| Synthon Type | Description | Potential Role in this compound |

| Carboxylic Acid Homodimer | Two carboxylic acid groups forming a centrosymmetric pair of O-H···O hydrogen bonds. | The primary and most probable synthon, leading to the formation of molecular dimers. |

| Acid-Pyridine Heterodimer | An O-H···N hydrogen bond between a carboxylic acid and a pyridine (B92270) nitrogen. | Key synthon in the formation of cocrystals with pyridine-based coformers. |

| C-H···O Interactions | Weak hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors. | Secondary interactions that provide additional stabilization to the crystal packing. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the packing of molecules by aligning the benzyl (B1604629) groups of adjacent molecules. |

Influence of Crystal Packing on Chemical Reactivity (Topochemical Polymerization)

Topochemical polymerization refers to a solid-state reaction where the crystal structure of the monomer dictates the stereochemistry and morphology of the resulting polymer. ulsu.ru The reaction proceeds with minimal atomic and molecular movement, essentially transforming a monomer single crystal into a polymer single crystal. stonybrook.edu

As a derivative of cinnamic acid, this compound possesses a reactive C=C double bond. According to Schmidt's topochemical principles for [2+2] cycloadditions, for such a reaction to occur in the solid state, the double bonds of adjacent molecules must be packed in a parallel fashion and separated by a distance of less than 4.2 Å. The specific crystal packing of this compound is therefore critical. If it crystallizes in a structure that satisfies these geometric criteria, it could potentially undergo solid-state photopolymerization to yield a cyclobutane-containing polymer. The absence of such a packing arrangement would render the crystal photostable.

常见问题

Q. What are the standard synthetic methodologies for 2-benzylidenesuccinic acid, and how can experimental reproducibility be ensured?

Answer: this compound is typically synthesized via a Knoevenagel condensation between benzaldehyde and succinic anhydride. Key steps include:

- Reagent ratios : A 1:1 molar ratio of benzaldehyde to succinic anhydride in glacial acetic acid.

- Catalyst : Piperidine (5–10 mol%) to facilitate the condensation.

- Reaction conditions : Reflux at 110–120°C for 4–6 hours under inert atmosphere.

- Purification : Recrystallization from ethanol or column chromatography for higher purity .

To ensure reproducibility:

- Document detailed procedures (e.g., solvent purity, exact temperature gradients, stirring rates).

- Include control experiments (e.g., uncatalyzed reactions) to validate catalyst efficacy.

- Adhere to guidelines for experimental reporting, such as providing spectral data and purity metrics in the main text or supplementary materials .

Q. Example Table: Synthetic Conditions Comparison

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Knoevenagel | Piperidine | Acetic acid | 78 | 98.5 |

| Microwave-assisted | None | Ethanol | 65 | 95.0 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm the presence of the α,β-unsaturated carbonyl group (δ ~7.5–8.0 ppm for vinyl protons; δ ~170 ppm for carbonyl carbons).

- IR Spectroscopy : Identify C=O stretching (~1680 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).

- HPLC : Quantify purity (>95% required for publication) using a C18 column and UV detection at 254 nm .

- Melting Point : Compare with literature values (e.g., 185–187°C) to confirm identity .

For novel derivatives, additional techniques like HRMS or X-ray crystallography may be necessary .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives under varying conditions?

Answer: Contradictions often arise from unoptimized variables (e.g., solvent polarity, temperature gradients). A systematic approach includes:

Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).

Statistical Analysis : Apply ANOVA to identify significant factors affecting yield.

Replication : Repeat experiments across independent labs to control for equipment-specific biases .

Q. Example Workflow :

- Hypothesis : Elevated temperatures increase steric hindrance, reducing yield.

- Test : Compare yields at 80°C vs. 120°C with fixed catalyst loading.

- Analysis : Use Tukey’s HSD test to validate significance (p < 0.05).

Reference guidelines for data interpretation and uncertainty reporting in publications .

Q. What computational strategies are employed to predict the reactivity of this compound in different solvent environments?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics.

- Molecular Dynamics (MD) : Track conformational changes in polar solvents (e.g., water vs. DMSO) .

Q. Example Application :

- Objective : Predict solubility in ethanol.

- Method : Compute solvation free energy (ΔG_solv) using Gaussian 15.

- Validation : Compare with experimental solubility data via Pearson correlation.

Q. How can researchers address challenges in synthesizing stereochemically complex derivatives of this compound?

Answer:

- Chiral Catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) to induce enantioselectivity.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates.

- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor desired stereoisomers .

Q. Case Study :

- Target : (E)-2-(4-Nitrobenzylidene)succinic acid.

- Challenge : Competing Z-isomer formation.

- Solution : Use low-temperature conditions (-20°C) to kinetically trap the E-isomer.

Q. What methodologies are recommended for analyzing acid-base interactions of this compound in biological systems?

Answer:

Q. Data Interpretation :

- Correlate pKa with bioactivity using linear regression models.

- Validate docking results with mutagenesis studies (e.g., site-directed mutations in binding pockets).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。